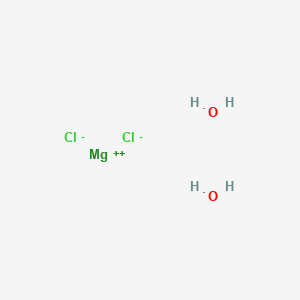

Magnesium dichloride dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium dichloride dihydrate is a hydrate that is the dihydrate form of magnesium dichloride. It is a hydrate, an inorganic chloride and a magnesium halide. It contains a magnesium dichloride.

Applications De Recherche Scientifique

Medical Applications

Magnesium dichloride dihydrate is utilized in various medical contexts due to its properties as an electrolyte replenisher. It is particularly important in treating magnesium deficiencies and is used in formulations for hemodialysis and peritoneal dialysis fluids. The compound aids in managing conditions like metabolic acidosis and supports gastric health by controlling acid levels .

Case Study: Electrolyte Replenishment

A study involving the administration of magnesium chloride showed that it effectively replenishes magnesium levels in patients undergoing dialysis. The results indicated a significant improvement in serum magnesium levels post-administration, highlighting its clinical relevance in electrolyte management .

Industrial Applications

This compound finds extensive use in various industrial processes:

- Construction : It is utilized as a binding agent in cement and concrete formulations, enhancing durability and resistance to environmental factors.

- Rubber Industry : The compound is used to improve the properties of rubber products, particularly in cable insulation, where it enhances resistance to corrosion and temperature extremes .

- Catalysis : MgCl₂·2H₂O serves as a catalyst in chemical reactions, facilitating processes such as polymerization and organic synthesis .

Data Table: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Construction | Binding agent for cement; improves durability |

| Rubber Industry | Enhances properties of rubber; used in cable insulation |

| Catalysis | Facilitates polymerization and organic synthesis |

| Environmental Science | Used for dust control and erosion prevention |

Environmental Applications

In environmental science, this compound is employed for its hygroscopic properties, which make it effective in moisture control applications. It is also used for dust suppression on unpaved roads and construction sites, contributing to air quality improvement .

Case Study: Dust Control

Research has demonstrated that applying magnesium chloride solutions on unpaved roads significantly reduces airborne dust particles. This application not only improves visibility but also enhances safety for drivers and pedestrians .

Research Insights

Recent studies have focused on the physical properties and behavior of this compound under various conditions:

- Diffusion Studies : Investigations into the diffusion coefficients of water through MgCl₂·2H₂O revealed that external conditions like temperature significantly affect water transport within the compound. Higher temperatures lead to increased diffusivity, which has implications for thermal energy storage applications .

- Structural Analysis : X-ray diffraction studies have elucidated the crystal structure of this compound, providing insights into its stability and potential applications in materials science .

Propriétés

Numéro CAS |

19098-17-0 |

|---|---|

Formule moléculaire |

Cl2H4MgO2 |

Poids moléculaire |

131.235 |

Nom IUPAC |

magnesium;dichloride;dihydrate |

InChI |

InChI=1S/2ClH.Mg.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

Clé InChI |

DARFZFVWKREYJJ-UHFFFAOYSA-L |

SMILES |

O.O.[Mg+2].[Cl-].[Cl-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.